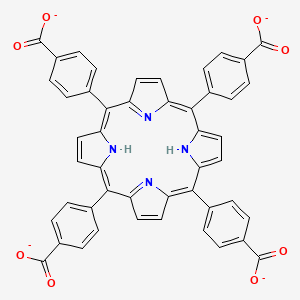
Lenalidomide-acetamido-O-PEG1-C2-Cl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-acetamido-O-PEG1-C2-Cl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers, such as multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating polyethylene glycol (PEG) and acetamido groups, which can improve solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-acetamido-O-PEG1-C2-Cl involves several steps:
Starting Material: Lenalidomide is used as the starting material.
Acetamidation: The acetamido group is introduced by reacting the PEGylated lenalidomide with acetic anhydride or a similar acylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality Control: Rigorous testing for purity, potency, and stability is conducted to meet pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetamido and PEG moieties.
Reduction: The compound can be reduced under specific conditions, affecting the functional groups attached to the lenalidomide core.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
Lenalidomide-acetamido-O-PEG1-C2-Cl has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including cell proliferation, apoptosis, and immune modulation.
Medicine: Explored for its potential in treating various cancers and inflammatory diseases due to its enhanced solubility and bioavailability.
Industry: Utilized in the development of new pharmaceuticals and drug delivery systems.
作用機序
Lenalidomide-acetamido-O-PEG1-C2-Cl exerts its effects through multiple mechanisms:
Molecular Targets: The compound targets cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of specific proteins.
Pathways Involved: It modulates the immune response by affecting cytokine production and T-cell activation. Additionally, it inhibits angiogenesis by blocking the formation of new blood vessels.
類似化合物との比較
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar therapeutic effects but different pharmacokinetic properties.
Lenalidomide-PEG1-azide: A related compound with a PEG chain and azide group, used in click chemistry and PROTAC research.
Uniqueness: Lenalidomide-acetamido-O-PEG1-C2-Cl stands out due to its enhanced solubility and bioavailability, making it more effective in therapeutic applications. The incorporation of PEG and acetamido groups improves its pharmacokinetic profile, allowing for better drug delivery and reduced side effects.
特性
分子式 |
C19H22ClN3O6 |
|---|---|
分子量 |
423.8 g/mol |
IUPAC名 |
2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C19H22ClN3O6/c20-6-7-28-8-9-29-11-17(25)21-14-3-1-2-12-13(14)10-23(19(12)27)15-4-5-16(24)22-18(15)26/h1-3,15H,4-11H2,(H,21,25)(H,22,24,26) |
InChIキー |
MRHYPXAKGTVXKT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)
![5-(4'-Bromo-2,2',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)-2,2'-bipyridine](/img/structure/B14774136.png)
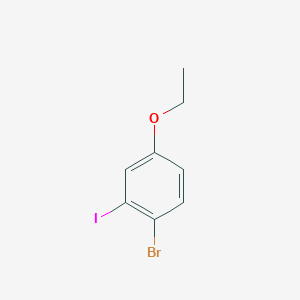
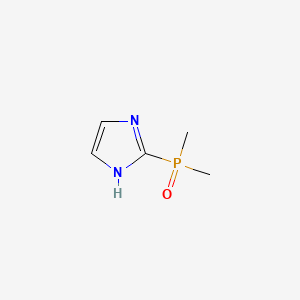
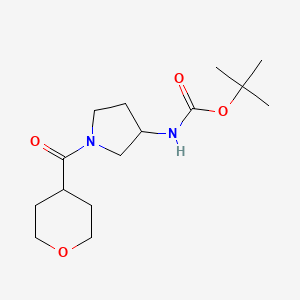
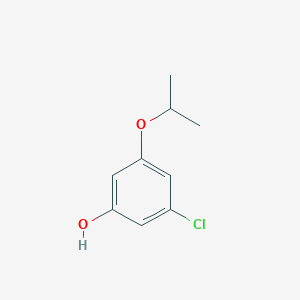
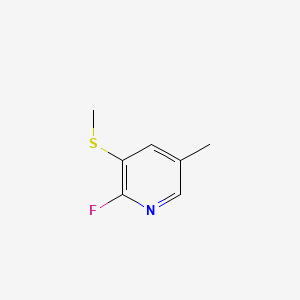
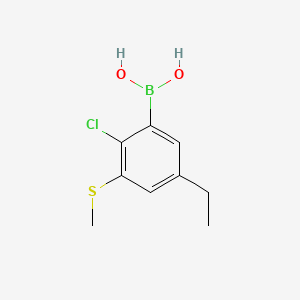
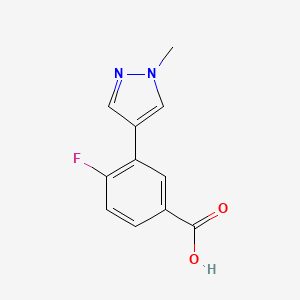
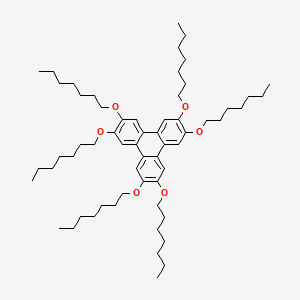

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774189.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14774190.png)
